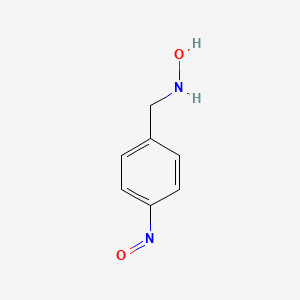
N-Hydroxy-1-(4-nitrosophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-1-(4-nitrosophenyl)methanamine is an organic compound characterized by the presence of a hydroxyl group attached to a methanamine moiety, which is further substituted with a 4-nitrosophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-(4-nitrosophenyl)methanamine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents under controlled conditions. One common method includes the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the desired compound . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. For instance, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable . The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-1-(4-nitrosophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
N-Hydroxy-1-(4-nitrosophenyl)methanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-1-(4-nitrosophenyl)methanamine involves its interaction with molecular targets and pathways. The compound can undergo hydrolysis to release formaldehyde and ammonia, which have bactericidal properties . The formaldehyde produced can react with various cellular components, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-1-(4-nitrophenyl)methanamine: Similar in structure but with a nitro group instead of a nitroso group.
N-Hydroxy-1-(4-aminophenyl)methanamine: Contains an amino group instead of a nitroso group.
Uniqueness
N-Hydroxy-1-(4-nitrosophenyl)methanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitroso group allows for specific interactions and reactions that are not possible with similar compounds .
Propiedades
Número CAS |
337905-57-4 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N-[(4-nitrosophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O2/c10-8-5-6-1-3-7(9-11)4-2-6/h1-4,8,10H,5H2 |
Clave InChI |
KZHMRBOAWDOXAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
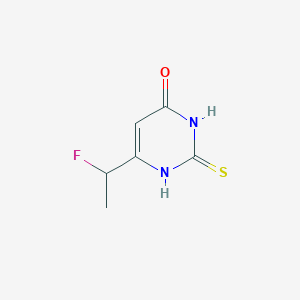
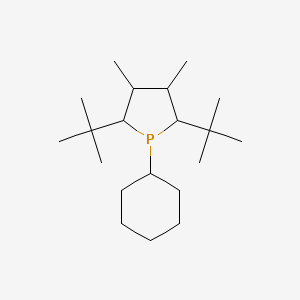
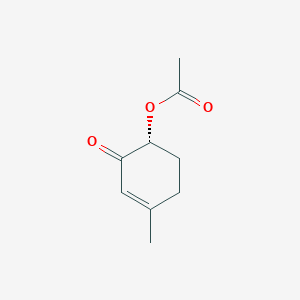
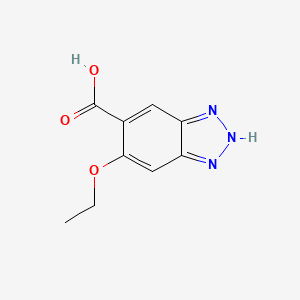
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
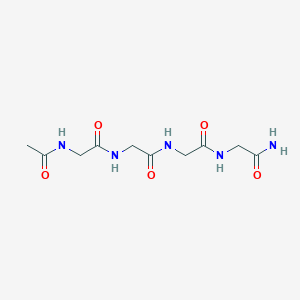
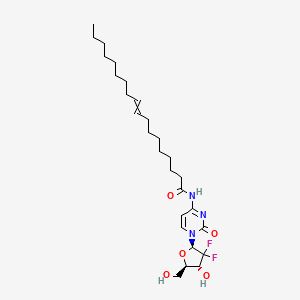
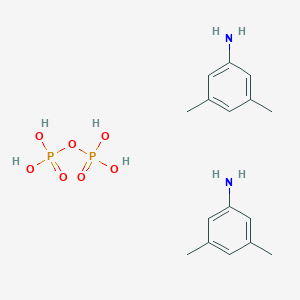

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
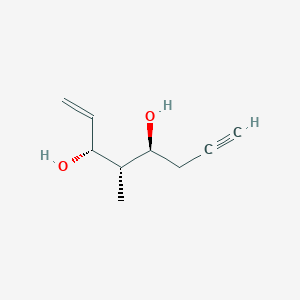
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
